
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione, also known as 2-((3-Phenoxyphenyl)methyl)-1,3-dioxolane, is an organic compound belonging to the class of oxindoles. It is a white solid that is insoluble in water, but soluble in organic solvents. The compound is of interest in the research and development of new drugs and compounds for the treatment of various diseases.
作用機序
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione has been found to interact with various receptors in the body, including the serotonin, dopamine, and norepinephrine receptors. It has been found to increase the levels of serotonin in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. It has also been found to increase the levels of dopamine, which is thought to be responsible for its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
This compound((3-Phenoxyphenyl)methyl)indane-1,3-dione has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation in the body. It has also been found to reduce oxidative stress, which is thought to be responsible for its antioxidant effects. It has also been found to inhibit the growth of cancer cells, which is thought to be responsible for its anti-cancer effects.
実験室実験の利点と制限
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a good choice for laboratory experiments. Another advantage is that it is a relatively stable compound. However, one limitation is that it is not soluble in water, making it difficult to work with in aqueous solutions.
将来の方向性
There are several potential future directions for research on 2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione. One potential direction is to further explore its potential use in the development of new drugs and compounds for the treatment of various diseases. Another potential direction is to further explore its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to explore its potential use as an anti-cancer agent. Finally, further research could be conducted to explore its potential use in the treatment of mental health disorders.
合成法
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione can be synthesized through a variety of methods. The most common method is a three-step reaction involving the reaction of 3-methoxybenzaldehyde with 2-((3-Phenoxyphenyl)methyl)indane-1,3-dionemethoxy-4-methylpyridine, followed by the reaction of the resulting product with dimethylaminopyridine and finally the reaction of the resulting product with acetic anhydride.
科学的研究の応用
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione has been studied for its potential use in the development of new drugs and compounds for the treatment of various diseases. Studies have demonstrated that the compound has anti-inflammatory, antioxidant, and anti-cancer effects. It has also been found to be effective in the treatment of depression, anxiety, and other mental health disorders.
特性
IUPAC Name |
2-[(3-phenoxyphenyl)methyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3/c23-21-18-11-4-5-12-19(18)22(24)20(21)14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-13,20H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSDJUHHDCRQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CC3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

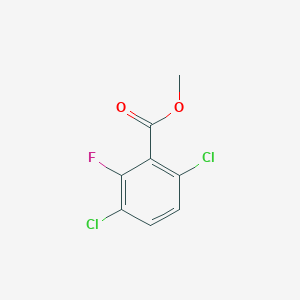



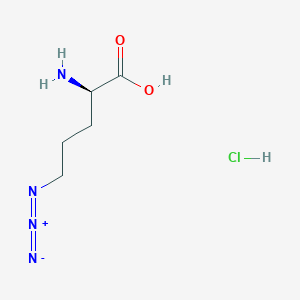

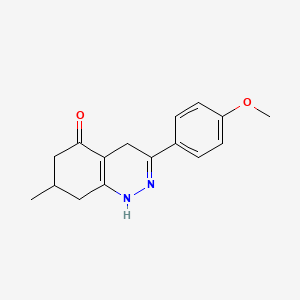

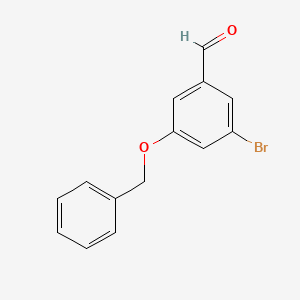


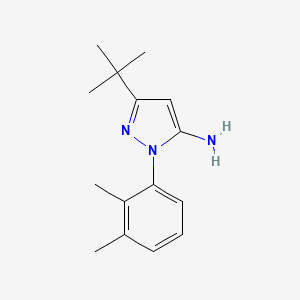
![2,10-Diaza-9-(4-(difluoromethoxy)phenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6341392.png)
![1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6341400.png)